N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide
Description
N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the triazole ring and a methoxypropanamide moiety.
Properties
IUPAC Name |
N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)14-9(11-7-12-14)13-8(15)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTRWEJRWROCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)NC(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methoxypropanamide Moiety: This step involves the reaction of the triazole derivative with 3-methoxypropanoic acid or its derivatives under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxypropanamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide can be compared with other triazole derivatives, such as:
- N-(2-tert-butyl-1,2,4-triazol-3-yl)-1,2-thiazole-3-carboxamide
- N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
- N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-cyclopentylpyrazole-3-carboxamide
These compounds share the triazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
